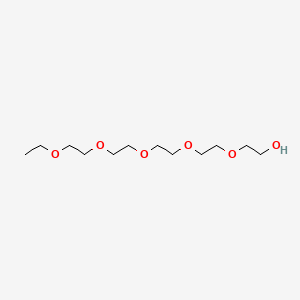

3,6,9,12,15-Pentaoxaheptadecan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4353-29-1 |

|---|---|

Molekularformel |

C12H26O6 |

Molekulargewicht |

266.33 g/mol |

IUPAC-Name |

2-[2-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C12H26O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13/h13H,2-12H2,1H3 |

InChI-Schlüssel |

NJRFAMBTWHGSDE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCOCCOCCOCCOCCO |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,6,9,12,15 Pentaoxaheptadecan 1 Ol

Regioselective Functionalization Strategies

3,6,9,12,15-Pentaoxaheptadecan-1-ol, a pentaethylene glycol derivative, serves as a versatile platform for the synthesis of functionalized molecules due to its adaptable terminal hydroxyl group. This section explores the precise chemical modifications of this compound, focusing on the introduction of azide (B81097) and amine functionalities, as well as etherification and esterification reactions.

Introduction of Azide Moieties (e.g., 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol)

The conversion of the terminal hydroxyl group of this compound to an azide group is a key step in creating bifunctional linkers. The resulting azido-functionalized compound can participate in "click chemistry" reactions, such as the 1,3-dipolar cycloaddition with alkynes to form stable triazole linkages.

Tosylation-Azidation Pathways

A prevalent and effective method for introducing an azide group involves a two-step tosylation-azidation pathway.

Step 1: Tosylation The initial step is the selective monotosylation of the terminal hydroxyl group. This reaction converts the alcohol into a tosylate, which is an excellent leaving group. The process often involves reacting the parent alcohol with tosyl chloride in the presence of a base like triethylamine (B128534). To achieve controlled monotosylation of diols, specific techniques such as using an excess of the diol, gradual addition of tosyl chloride, and maintaining low temperatures are employed.

Step 2: Azidation The subsequent step is the nucleophilic substitution of the tosylate group with an azide ion, typically from sodium azide. This reaction proceeds efficiently to yield the desired azido-terminated compound.

This pathway is widely used for the synthesis of various azido-functionalized polyethylene (B3416737) glycol (PEG) derivatives.

Alternative Azide Incorporation Methods

While the tosylation-azidation route is common, other methods for introducing azide groups exist. One such method involves the ring-opening polymerization of ethylene (B1197577) oxide with an initiator like allyl alcohol. The resulting hydroxyl end is then converted to an azide. Another approach utilizes a Mitsunobu reaction to directly convert the alcohol to an azide, although this is not as commonly cited for this specific compound.

Amine Functionalization via Azide Reduction (e.g., 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol)

The azide group of 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol can be readily reduced to a primary amine, yielding 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol. This amine-functionalized derivative is valuable for bioconjugation, as the amine group can react with carboxylic acids or activated esters to form stable amide bonds.

Several methods are available for the reduction of azides to amines:

Staudinger Reaction: This classic method involves the reaction of the azide with a phosphine, such as triphenylphosphine, followed by hydrolysis to produce the amine.

Catalytic Hydrogenation: Reduction using hydrogen gas over a palladium on carbon (Pd/C) catalyst is another effective method.

Metal-Mediated Reduction: A facile and high-yielding method employs zinc dust in the presence of ammonium (B1175870) chloride. This approach is noted for its straightforward work-up procedure and high purity of the resulting amino-terminated polyglycols.

Dithiothreitol (DTT) Reduction: A green chemistry approach utilizes DTT in water to reduce the azide, avoiding the use of metal ions and simplifying purification.

The successful conversion of the azide to an amine can be confirmed by various analytical techniques, including NMR spectroscopy, where a characteristic shift in the terminal methylene (B1212753) proton resonance is observed, and FTIR spectroscopy, which shows the disappearance of the azide vibrational band.

Etherification and Esterification Reactions (e.g., reaction with hexanoyl chloride)

The terminal hydroxyl group of this compound can undergo etherification and esterification to introduce a wide range of functional groups and molecular architectures.

Esterification: The hydroxyl group can be reacted with acyl chlorides, such as hexanoyl chloride, or carboxylic acids under appropriate conditions to form esters. For instance, reaction with 1-naphthylacetyl chloride in the presence of triethylamine and a catalytic amount of DMAP can be used to attach a naphthylacetyl group.

Etherification: While less detailed in the provided context for this specific molecule, etherification reactions are a fundamental transformation for hydroxyl groups.

These reactions are crucial for creating amphiphilic block copolymers and other complex polymeric structures.

Oligomerization and Polymerization Techniques Employing this compound as a Building Block

This compound and its derivatives are valuable building blocks in the synthesis of larger oligomers and polymers. These materials find extensive use in biomedical applications due to their biocompatibility and low immunogenicity.

Poly(ethylene glycol) (PEG) derivatives, including those derived from this compound, are frequently used to create more complex polymeric systems. For example, PEG-based polymers can be synthesized through various polymerization techniques:

Atom Transfer Radical Polymerization (ATRP): A macroinitiator can be prepared from a PEG derivative, which is then used to polymerize other monomers, such as oligo(ethylene glycol methyl ether) methacrylate (B99206).

Surfactant-Free Precipitation Polymerization (SFPP): This method can be used to synthesize thermosensitive copolymers by polymerizing a monomer like N-isopropylacrylamide with a PEG-based co-monomer.

The incorporation of PEG chains, a process known as PEGylation, can improve the pharmacological properties of molecules, including enhanced water solubility and longer circulation times in the body. The functional end-groups on the PEG chains, such as azides and amines, allow for their conjugation to a wide variety of molecules and surfaces.

Interactive Data Tables

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. Tosyl chloride, Triethylamine 2. Sodium azide | 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | Tosylation-Azidation |

| 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | Zinc, Ammonium chloride | 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | Azide Reduction |

| 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | Triphenylphosphine | 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | Staudinger Reaction |

| This compound | Hexanoyl chloride | Hexanoic acid, 17-hydroxy-3,6,9,12,15-pentaoxaheptadecyl ester | Esterification |

Synthesis of Polyethylene Glycol (PEG)-based Branched Architectures

The unique structural attributes of this compound, a monodisperse polyethylene glycol (PEG) derivative, position it as a critical building block in the synthesis of complex branched polymer architectures. ontosight.ai Its single reactive hydroxyl group allows for controlled, stepwise elongation and branching, a significant advantage over polydisperse PEG mixtures. researchgate.net

The synthesis of branched PEGs often employs anionic polymerization, with an initiator playing a key role in the final structure. rsc.orgresearchgate.net For instance, trimethylolpropane (B17298) allyl ether (TMPAE) has been successfully used as an initiator to create dual-branched PEG structures. rsc.orgresearchgate.net In such a methodology, the hydroxyl end of a molecule like this compound can be chemically modified to an appropriate functional group that can then initiate the polymerization of ethylene oxide, leading to the formation of well-defined branched structures.

A general synthetic strategy involves a multi-step process:

Functionalization of the Initiator Core: A multifunctional molecule is selected as the core.

Activation: The hydroxyl group of this compound is activated.

Coupling: The activated PEG chain is coupled to the initiator core.

Polymerization: Further polymerization of ethylene oxide can be initiated from the core to grow the branched arms.

This methodical approach allows for the creation of heterobifunctional branched PEGs, where the terminal groups of the PEG chains can be different, offering versatility for subsequent conjugation and material design. rsc.orgresearchgate.net The synthesis is typically monitored and the products characterized using techniques such as Size Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry to ensure the desired architecture and purity. rsc.orgresearchgate.net

Integration into Polymer Electrolyte Systems

Poly(ethylene oxide) (PEO) and its derivatives are extensively investigated as solid polymer electrolytes (SPEs) for applications in energy storage, such as lithium-ion batteries. nih.govmdpi.com The ether linkages in the PEO backbone can effectively dissolve and transport ions. This compound, as an oligoethylene glycol, can be incorporated into polymer electrolyte systems to enhance their ionic conductivity.

One major challenge with high molecular weight PEO is its tendency to crystallize, which impedes ion transport at room temperature. thaiscience.info By incorporating short, monodisperse oligoethylene glycol units like this compound into a polymer structure, for example by creating graft copolymers, the crystallinity can be disrupted, thereby improving the ionic conductivity. youtube.com

Research has shown that polymer electrolytes based on poly(oligoethylene glycol methacrylate) (POEGMA) exhibit significantly higher ionic conductivity compared to conventional PEO. thaiscience.info The synthesis of such polymers would involve the derivatization of this compound to a methacrylate monomer, followed by polymerization.

The integration of this oligoethylene glycol can be achieved through several approaches:

As a plasticizer: It can be blended with a host polymer matrix to increase the amorphous phase content and enhance ion mobility. youtube.com

As a monomer for graft copolymers: The hydroxyl group can be modified to a polymerizable group (e.g., methacrylate) and then copolymerized with other monomers to create a comb-like polymer with oligoethylene glycol side chains. thaiscience.infoyoutube.com

In cross-linked networks: It can be functionalized with reactive groups at both ends and used to form a cross-linked gel polymer electrolyte, which offers both good ionic conductivity and mechanical stability. nih.gov

| Parameter | Effect of Integrating this compound |

| Ionic Conductivity | Increased due to suppression of crystallinity and enhanced segmental motion. thaiscience.info |

| Electrochemical Stability | The ether backbone is generally stable within the operating window of lithium-ion batteries. nih.gov |

| Mechanical Properties | Can be tailored by creating cross-linked networks or block copolymers. youtube.com |

| Interfacial Resistance | Improved compatibility with electrode materials can lead to lower interfacial resistance. mdpi.com |

Derivatization for Conjugation and Linker Applications

The terminal hydroxyl group of this compound serves as a versatile handle for a wide range of chemical modifications, enabling its use as a linker in bioconjugation and other applications. ontosight.ai

Click Chemistry Applications (e.g., with alkyne, BCN, DBCO)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for creating complex molecular architectures and for bioconjugation. nih.govbiochempeg.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. nih.gov

To employ this compound in click chemistry, its hydroxyl group must first be converted into a reactive moiety such as an azide or an alkyne.

Synthesis of an Alkyne-Terminated Derivative: The hydroxyl group can be reacted with a molecule containing a terminal alkyne, such as propargyl bromide, in the presence of a base. This introduces a reactive alkyne group at the end of the PEG chain. nih.gov

Synthesis of an Azide-Terminated Derivative: A common method involves converting the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with sodium azide. researchgate.net

Once derivatized, these molecules can be used in a variety of click reactions:

| Click Chemistry Reagent | Description |

| Alkyne | Reacts with azide-functionalized molecules or biomolecules in the presence of a copper(I) catalyst (CuAAC) to form a stable triazole linkage. nih.govnih.gov |

| Bicyclononyne (BCN) | A strained cycloalkyne that participates in strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction. This is advantageous for biological systems where copper can be toxic. lumiprobe.com |

| Dibenzocyclooctyne (DBCO) | Another strained cycloalkyne used in SPAAC, known for its high reaction kinetics. lumiprobe.com |

These functionalized PEG linkers are instrumental in applications such as hydrogel formation and creating precisely defined bioconjugates. nih.govbiochempeg.com

Coupling Reactions for Bioconjugation

Bioconjugation involves the covalent attachment of a molecule, such as a drug or a dye, to a biomolecule, like a protein or antibody. PEG linkers are often used to improve the solubility, stability, and pharmacokinetic profile of the resulting conjugate. researchgate.net

A widely used method for bioconjugation is the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form a stable amide bond. broadpharm.combiochempeg.comwindows.net

To prepare this compound for this type of coupling, its terminal hydroxyl group is first converted to a carboxylic acid. This can be achieved through oxidation. The resulting carboxylic acid is then activated by converting it to an NHS ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). broadpharm.com

The general procedure for creating an amine-reactive linker is as follows:

Oxidation: The terminal hydroxyl group of this compound is oxidized to a carboxylic acid.

Activation: The carboxylic acid is reacted with NHS in the presence of a carbodiimide (B86325) to form the NHS ester. broadpharm.com

Conjugation: The resulting NHS ester-functionalized PEG linker readily reacts with primary amines on a target biomolecule in a buffer at a pH of 7-9. broadpharm.comwindows.net

| Reagent | Functional Group Targeted | Resulting Linkage |

| NHS ester | Primary amine (-NH₂) | Amide |

| Maleimide | Thiol (-SH) | Thioether |

| Aldehyde | Amine (-NH₂) | Imine (can be reduced to a stable amine) |

This derivatization strategy allows for the precise and efficient labeling of biomolecules, which is crucial in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and diagnostic reagents. broadpharm.combiochempeg.com

Sophisticated Spectroscopic and Chromatographic Characterization of 3,6,9,12,15 Pentaoxaheptadecan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 3,6,9,12,15-Pentaoxaheptadecan-1-ol. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within this compound. The spectrum is characterized by distinct signals corresponding to the terminal ethyl group, the terminal hydroxyl group, and the repeating ethylene (B1197577) glycol units.

The protons of the repeating ethylene oxide units (-O-CH₂-CH₂-O-) typically appear as a complex multiplet or a singlet around 3.6 ppm. researchgate.netnih.gov The terminal methylene (B1212753) group adjacent to the hydroxyl group (-CH₂-OH) is expected to resonate at a slightly different chemical shift, often around 3.7 ppm, while the methylene group of the ethyl ether end (-O-CH₂-CH₃) would appear around 3.5 ppm. The methyl protons (-CH₃) of the ethyl group are expected to be the most upfield, appearing as a triplet around 1.2 ppm. The hydroxyl proton (-OH) signal can be broad and its position is dependent on concentration and solvent, but in DMSO-d₆, it is often observed as a distinct triplet around 4.56 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (ethyl group) | ~1.2 | Triplet |

| -O-CH₂- (ethyl group) | ~3.5 | Quartet |

| -O-CH₂-CH₂-O- (repeating units) | ~3.6 | Multiplet |

| -CH₂-OH (hydroxyl end) | ~3.7 | Triplet |

| -OH (hydroxyl group) | Variable (e.g., ~4.56 in DMSO-d₆) | Triplet |

Note: Predicted values are based on typical chemical shifts for oligoethylene glycol ethers.

For derivatives of this compound, ¹H NMR is crucial for confirming successful modification. For instance, the disappearance of the hydroxyl proton signal and the appearance of new signals corresponding to the attached functional group would provide clear evidence of derivatization.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbon atoms of the repeating ethylene glycol units (-O-CH₂-CH₂-O-) are typically observed in the range of 69-71 ppm. researchgate.netpressbooks.pub The terminal carbons are deshielded to different extents. The carbon of the terminal methylene group attached to the hydroxyl function (-CH₂-OH) is expected around 61 ppm, while the carbon of the methylene group of the ethyl ether end (-O-CH₂-CH₃) would be found around 69 ppm. The methyl carbon (-CH₃) of the ethyl group will be the most shielded, appearing at approximately 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (ethyl group) | ~15 |

| -CH₂-OH (hydroxyl end) | ~61 |

| -O-CH₂- (ethyl group) | ~69 |

| -O-CH₂-CH₂-O- (repeating units) | ~70-71 |

Note: Predicted values are based on typical chemical shifts for oligoethylene glycol ethers. researchgate.netpressbooks.pub

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar molecules like oligoethylene glycols. In ESI-MS, molecules are typically protonated or form adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). For this compound (molecular weight 266.33 g/mol ), one would expect to observe ions corresponding to [M+H]⁺ at m/z 267.34, [M+Na]⁺ at m/z 289.32, and/or [M+K]⁺ at m/z 305.29.

Fragmentation induced by collision-induced dissociation (CID) in the mass spectrometer can provide valuable structural information. A characteristic fragmentation pattern for oligoethylene glycol ethers is the cleavage of the C-O bonds, leading to a series of fragment ions separated by 44 Da, corresponding to the mass of an ethylene glycol unit (-CH₂CH₂O-). maxwellsci.comisca.menih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₂H₂₆O₆, the theoretical exact mass of the neutral molecule is 266.1729. The theoretical exact mass of the protonated molecule [M+H]⁺ is 267.1802. HRMS can confirm this elemental composition with a high degree of confidence, typically with mass accuracy in the low ppm range. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing mixtures of oligoethylene glycols or for assessing the purity of a sample of this compound. impactanalytical.com

Reversed-phase liquid chromatography is a common separation method, where a nonpolar stationary phase is used with a polar mobile phase. By programming a gradient of increasing organic solvent in the mobile phase, it is possible to separate different oligoethylene glycol oligomers and any impurities. The eluting compounds are then introduced into the mass spectrometer for detection. LC-MS methods have been developed for the analysis of various glycols in different matrices, demonstrating the versatility of this technique. nih.govrsc.orgnih.govresearchgate.net For complex mixtures of PEG derivatives, LC-MS allows for the separation and identification of each component, providing a comprehensive profile of the sample.

Chromatographic Separation Methods

Chromatography is a cornerstone for the separation and analysis of oligoethylene glycol derivatives. Due to the structural similarity of these oligomers and their lack of strong chromophores, specialized methods have been developed for their effective characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient and widely used technique for the separation, identification, and quantification of non-volatile compounds. For polyethylene (B3416737) glycol (PEG) and its derivatives like this compound, which lack a UV-absorbing chromophore, detection is a key challenge addressed by specific detectors. ingenieria-analitica.com

Reversed-phase HPLC (RP-HPLC) and Size Exclusion Chromatography (SEC) are the most common modes of separation. ingenieria-analitica.comtandfonline.com In RP-HPLC, oligomers are separated based on their hydrophobicity, while SEC separates them based on their hydrodynamic volume.

The primary detection methods for these compounds are the Evaporative Light Scattering Detector (ELSD) and the Refractive Index Detector (RID). ELSD offers superior sensitivity, which is crucial for quantifying residual or low-level PEG derivatives in complex matrices, such as in protein conjugates. tandfonline.com For instance, an HPLC-ELSD method can achieve a limit of quantitation around 0.1 mg/mL for polyoxyethylene (POE) derivatives. tandfonline.com LC-MS/MS is also a powerful tool for identifying positional isomers formed during PEGylation.

Detailed research findings have established optimized HPLC conditions for various PEG-related analyses.

| Application | Column | Mobile Phase | Detector | Key Finding |

| Quantitation of Residual POE | Size Exclusion (SEC) | 0.1% ammonium acetate (B1210297) buffer (pH 5.5) with 5% ethanol | ELSD or RID | ELSD provides approximately 10-fold greater sensitivity than RID for this application. tandfonline.com |

| Separation of PEG Oligomers | PLRP-S 100Å, 5 µm | Gradient of Water (A) and Acetonitrile (B52724) (B) | ELSD | High resolution of individual oligomers in PEG mixtures of different average molecular weights was achieved. ingenieria-analitica.com |

| Analysis of Liposomal Lipids | C18 (Reversed-Phase) | Methanol and 200 mM ammonium acetate buffer (pH 4.0) | ELSD | Simultaneous determination of PEG-conjugated lipid (DSPE-PEG), phospholipids, and cholesterol. nih.gov |

| Analysis of Ethylene Glycol and PEG | Primesep AP (HILIC) | Acetonitrile and water with formic acid | ELSD, RI, or MS | HILIC mode allows for the separation of oligomers by adjusting the acetonitrile concentration. sielc.com |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the identification and separation of polyethylene glycols and their derivatives. rsc.orgnih.gov It is particularly useful for monitoring reactions, assessing the purity of samples, and detecting contaminants.

For the analysis of PEGs, silica (B1680970) gel plates are commonly used as the stationary phase. rsc.orgnih.gov The choice of mobile phase is critical for achieving good separation. A mixture of chloroform (B151607) and industrial methylated spirits can be used to distinguish between polyethylene and polypropylene (B1209903) glycols. rsc.org For resolving individual oligomers of ethylene glycol up to a chain length of fourteen units, a solvent system of ethyl acetate, methanol, and water has proven effective. nih.gov

Visualization of the separated spots on the TLC plate is typically achieved by staining, as these compounds are not inherently visible. An acidic solution of potassium permanganate (B83412) is a common staining agent. rsc.org For more sensitive detection, derivatization of the polyglycols into 3,5-dinitrobenzoyl esters allows for visualization with reagents like rhodamine B. rsc.org This derivatization also facilitates the determination of the approximate molecular weight distribution. rsc.org

| Stationary Phase | Mobile Phase / Eluent | Visualization / Detection | Application |

| Silica Gel | Chloroform / Industrial Methylated Spirits | Acidic Potassium Permanganate Spray | Distinguishing between polyethylene and polypropylene glycols. rsc.org |

| Silica Gel G | Ethyl Acetate / Methanol / Water | Staining | Monitoring and resolving individual ethylene glycol oligomers. nih.gov |

| Silica Gel | Ethyl Acetate / Acetic Acid (for dinitrobenzoyl esters) | Ethanolic Rhodamine B | Determining molecular weight distribution of derivatized polyethylene glycols. rsc.org |

| TLC Sheets | Not specified | Visual inspection or staining | Detecting diethylene glycol (DEG) contamination in glycerin. Staining allows detection below 0.1%. nih.gov |

Other Analytical Techniques for Material Characterization

Beyond chromatographic methods that separate components of a mixture, other techniques are vital for characterizing the bulk properties of materials and supramolecular structures formed by derivatives of this compound.

Dynamic Light Scattering (DLS) for Supramolecular Assemblies

Dynamic Light Scattering (DLS) is a non-invasive analytical technique ideal for characterizing the size and size distribution of nanoparticles and supramolecular assemblies, such as micelles, in suspension. malvernpanalytical.com This method is particularly relevant for derivatives of this compound, which are frequently conjugated with lipids (e.g., phosphatidylethanolamine) to form amphiphilic molecules that self-assemble into micelles in aqueous environments. nih.gov

DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. malvernpanalytical.com From these fluctuations, the hydrodynamic diameter of the particles can be calculated. The technique is highly sensitive and can monitor changes in micelle size of less than a nanometer, which can be influenced by factors like pH, temperature, ionic strength, and surfactant concentration. malvernpanalytical.com

In pharmaceutical sciences, DLS is used to characterize drug-loaded micelles. For instance, micelles formed from a mixture of poly(ethylene glycol)-phosphatidylethanolamine (PEG-PE) conjugates and D-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS) are used as nanocarriers. nih.gov DLS is also employed to study the stability and responsiveness of micelles, such as observing the aggregation of micelles constructed with reducible linkages (disulfide bonds) in the presence of a reducing agent like DTT. researchgate.net

| System | Measurement | Result |

| PEG-PE/TPGS Mixed Micelles | Micelle Size | 30 ± 2.0 µg of drug per 1 ml of the micelle suspension, with drug loading not significantly influencing the overall particle size. nih.gov |

| Chol-ss-PEG-ss-Chol Micelles | Size Change Upon Stimulus | The average micelle size increased from 18.6 nm to 355 nm after treatment with 10 mM DTT, indicating the formation of large aggregates due to the cleavage of disulfide bonds. researchgate.net |

| DTAB Surfactant Micelles | Effect of Concentration | A gradual decrease in the measured hydrodynamic diameter was observed as the surfactant concentration increased, attributed to high charge repulsion forces. malvernpanalytical.com |

Computational and Theoretical Studies on 3,6,9,12,15 Pentaoxaheptadecan 1 Ol and Analogues

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are fundamental to understanding the conformational landscape and dynamic behavior of flexible molecules like 3,6,9,12,15-Pentaoxaheptadecan-1-ol. These techniques allow for the exploration of its properties in various environments.

Geometry Optimization and Electronic Structure Calculations

Studies on similar oligoethylene glycols have shown that the gauche conformation around the C-C bonds and the trans conformation around the C-O bonds are generally the most stable. youtube.comyoutube.com The presence of terminal hydroxyl and ethyl groups in this compound can lead to intramolecular hydrogen bonding, which further influences its preferred geometry. youtube.com

Electronic structure calculations, also often performed using DFT, provide information about the distribution of electrons within the molecule. This allows for the determination of key properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. acs.orgnih.gov These properties are critical for understanding the molecule's reactivity and its interaction with other molecules, including water and biological macromolecules. acs.org

Table 1: Representative Calculated Properties for a Polyethylene (B3416737) Glycol Analogue

| Property | Value | Method |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| HOMO Energy | -6.8 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| Electron Affinity | -0.5 eV | DFT/B3LYP |

| Ionization Potential | 7.1 eV | DFT/B3LYP |

This table presents illustrative data based on typical computational results for short-chain polyethylene glycol derivatives.

Force Field Development and Application

For large-scale simulations, such as those involving the interaction of this compound with a protein in a solvent, all-atom molecular dynamics (MD) simulations are employed. nih.govnih.govmdpi.com These simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms.

Commonly used force fields for simulating PEG and its derivatives include the General Amber Force Field (GAFF) and Optimized Potentials for Liquid Simulations (OPLS-AA). nih.govrsc.orgambermd.orgnih.gov The accuracy of MD simulations is highly dependent on the quality of the force field parameters. rsc.org For novel molecules like this compound, existing parameters for similar chemical groups are often used, and their transferability is a key consideration. nih.gov Studies have shown that force fields like GAFF can provide good agreement with experimental data for properties like density and diffusion coefficients of PEG oligomers. rsc.org

Table 2: Comparison of Force Fields for Polyethylene Glycol Simulations

| Force Field | Strengths | Limitations |

| GAFF | Good for organic molecules, compatible with Amber protein force fields. nih.govambermd.org | May require parameter refinement for specific systems. |

| OPLS-AA | Well-parameterized for a wide range of organic liquids and biomolecules. nih.gov | Can sometimes overestimate dihedral barriers. |

| CHARMM | Widely used for biomolecular simulations, good for protein-ligand interactions. | May not have optimized parameters for all PEG derivatives. |

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how a small molecule like this compound might interact with a biological target.

Investigation of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode of this compound within the active site of a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a scoring function that estimates the binding affinity. nih.govcapes.gov.br

The binding affinity is a measure of the strength of the interaction between the ligand and the protein. Computational methods can estimate the binding free energy, which is composed of terms such as electrostatic interactions, van der Waals interactions, and the desolvation penalty. nih.gov For PEG-like molecules, hydrogen bonding between the ether oxygens and hydroxyl group with polar residues in the protein's active site is expected to be a major contributor to the binding affinity. acs.orgrsc.org

Protein-Ligand Complex Formation Studies (e.g., with human mitochondrial malonyltransferase)

Human mitochondrial malonyltransferase, also known as malonyl-CoA-acyl carrier protein transacylase (MCAT), is an enzyme that plays a crucial role in fatty acid synthesis within the mitochondria. uniprot.orggenecards.orgmerckmillipore.combiogps.orgatlasgeneticsoncology.org It catalyzes the transfer of a malonyl group from malonyl-CoA to the acyl carrier protein (ACP). uniprot.orggenecards.org

While no direct studies of this compound binding to human mitochondrial malonyltransferase have been published, molecular docking simulations could provide valuable hypotheses about their potential interaction. The active site of MCAT is expected to accommodate the malonyl-CoA substrate. A molecule like this compound could potentially interact with this binding site through hydrogen bonds and van der Waals interactions.

A hypothetical docking study would involve:

Obtaining the 3D structure of human mitochondrial malonyltransferase, either from experimental data (e.g., X-ray crystallography or cryo-EM) or through homology modeling if no experimental structure is available.

Defining the binding site based on the known location of the substrate binding pocket.

Docking the 3D structure of this compound into the defined binding site using software like AutoDock or Glide.

Analyzing the resulting poses to identify the most favorable binding mode and the key amino acid residues involved in the interaction.

Table 3: Hypothetical Key Interactions between this compound and a Protein Active Site

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues in Protein |

| Hydrogen Bond | Hydroxyl group, Ether oxygens | Serine, Threonine, Aspartate, Glutamate, Lysine (B10760008), Arginine |

| Van der Waals | Ethyl group, Ethylene (B1197577) units | Leucine, Isoleucine, Valine, Alanine |

| Hydrophobic | Ethyl group | Phenylalanine, Tryptophan, Tyrosine |

This table illustrates the types of interactions that would be analyzed in a molecular docking study, based on the chemical nature of the ligand and typical amino acid residues found in protein active sites.

Further molecular dynamics simulations of the predicted protein-ligand complex would be necessary to assess the stability of the binding mode and to obtain a more accurate estimation of the binding free energy. nih.govnih.gov These simulations can reveal how the protein and ligand adapt to each other upon binding and provide a more dynamic picture of the interaction. researchgate.net

Advanced Applications in Materials Science and Supramolecular Chemistry

Design and Synthesis of Amphiphilic Architectures

The amphiphilic nature of molecules derived from 3,6,9,12,15-pentaoxaheptadecan-1-ol, which possess both hydrophilic and hydrophobic segments, is fundamental to their utility in creating structured systems at the molecular level. This dual character allows for the formation of stable interfaces between different phases, a property extensively exploited in surfactant and emulsifier technologies.

Utilization in Surfactant and Emulsifier Systems

A prominent example of an amphiphilic architecture derived from this oligoethylene glycol is 17-(4-Nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol . nih.govcymitquimica.comlgcstandards.comuni.luedlists.org This non-ionic surfactant combines the hydrophilic pentaethylene glycol chain with a hydrophobic nonylphenyl group. nih.govcymitquimica.comlgcstandards.comuni.luedlists.org Such molecules are effective in reducing surface tension and are used in a variety of formulations as detergents and emulsifying agents. nih.govlgcstandards.comsanyo-chemical-solutions.com The balance between the hydrophilic and lipophilic portions of the molecule, often quantified by the hydrophile-lipophile balance (HLB) value, determines its specific application. For instance, a nonylphenol ethoxylate with 9 moles of ethylene (B1197577) oxide (a close analog) has an HLB of 12.9, making it suitable for use as a detergent and for creating oil-in-water emulsions. chemistryconnection.com

The critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which surfactant molecules begin to aggregate into micelles. For nonylphenol ethoxylates, the CMC is influenced by the length of the ethoxylate chain, with longer chains leading to higher CMCs due to increased hydrophilicity. industrialchemicals.gov.au For a nonylphenol ethoxylate with 10 ethoxy units, the CMC has been reported to be 49.6 mg/L. industrialchemicals.gov.au Another related compound, pentaethylene glycol monododecyl ether, has a CMC of 7 x 10⁻⁵ M at 25°C. wikipedia.org

Complex phosphate (B84403) esters of these nonylphenol ethoxylates are also utilized as surfactants, with potential applications in pharmaceutical formulations due to their ability to emulsify lipophilic substances. researchgate.net

Formation of Micellar and Nanoparticle Formulations

The self-assembly of amphiphilic molecules containing pentaethylene glycol chains into micelles and nanoparticles is a cornerstone of their application in drug delivery and nanotechnology. researchgate.netmdpi.comnih.gov These structures can encapsulate hydrophobic drugs within their core, increasing their solubility and stability in aqueous environments. mdpi.comnih.gov

The formation of these nanoparticles is a spontaneous process that occurs above the CMC. researchgate.net The resulting structures can be spherical or cylindrical micelles, vesicles, or more complex assemblies. researchgate.net The size and morphology of these nanoparticles can be controlled by the chemical structure of the block copolymers, such as the balance between the hydrophobic and hydrophilic blocks. rsc.org For instance, nanoparticles formed from a multi-block copolymer of lactic acid and ethylene glycol have been developed for the oral delivery of cyclosporine A. nih.gov In another study, polymer-coated gold nanoparticles showed an increase in particle size upon coating, as measured by Nanoparticle Tracking Analysis (NTA). mdpi.com

Table 1: Characteristics of Micellar and Nanoparticle Systems

| System | Key Feature/Property | Reference(s) |

| Nonylphenol Ethoxylate (10 ethoxy units) | Critical Micelle Concentration (CMC): 49.6 mg/L | industrialchemicals.gov.au |

| Pentaethylene Glycol Monododecyl Ether | Critical Micelle Concentration (CMC): 7 x 10⁻⁵ M at 25°C | wikipedia.org |

| Poly(ethylene glycol)-lipoamino acid conjugates | Critical Micelle Concentration (CMC) in the order of 10⁻⁵ M | nih.gov |

| Nanoparticles from multi-block copolymer of lactic acid and ethylene glycol | Evaluated for oral delivery of cyclosporine A | nih.gov |

| Polymer-coated 40 nm gold nanoparticles | Increase in hydrodynamic radius upon coating | mdpi.com |

Polymeric and Composite Materials Development

The incorporation of this compound and related oligo(ethylene glycol) structures into polymeric materials imparts unique functionalities, leading to the development of advanced scaffolds, coatings, and composite materials with tailored properties.

Functionalized Polymer Scaffolds

In tissue engineering, hydrogels are widely used as scaffolds to support cell growth and tissue regeneration due to their high water content and structural similarity to the extracellular matrix. youtube.com Poly(oligo(ethylene glycol) methacrylate) (POEGMA) based hydrogels have garnered significant attention for these applications owing to their biocompatibility, tunable thermo-responsive properties, and facile functionalization. nih.govrsc.org These hydrogels can be designed to be stimuli-responsive, for example, changing their stiffness in response to temperature. researchgate.net

For instance, a self-healable, thermo-responsive hydrogel was created by combining a hydrazide-functionalized POEGMA with dialdehyde-functionalized cellulose (B213188) nanocrystals. researchgate.net The stiffness of this hydrogel could be significantly increased by raising the temperature from 25 to 75°C. researchgate.net Furthermore, oligo(poly(ethylene glycol) fumarate) (OPF) has been used to create macroporous cryogels for neural tissue replacement. mdpi.com The mechanical properties of these scaffolds, such as their storage modulus, can be precisely controlled, with values reaching up to ~6 kPa for certain formulations. nih.gov

Table 2: Properties of Functionalized Polymer Scaffolds

| Polymer Scaffold System | Key Property | Finding | Reference(s) |

| Hydrazide-functionalized POEGMA and dialdehyde-functionalized cellulose nanocrystals | Thermo-responsive stiffness | Hydrogel stiffness increased from 11 Pa to 1907 Pa when temperature was raised from 25 to 75°C. | researchgate.net |

| Thiol-ene photopolymerized poly(ethylene glycol) hydrogel | Mechanical Strength (Storage Modulus) | Reached a shear elastic modulus of ~6 kPa. | nih.gov |

| Oligo(poly(ethylene glycol) fumarate) (OPF)-based cryogels | Application | Developed for neural tissue replacement. | mdpi.com |

| Poly(ethylene glycol) hydrogels for cell adhesion | Bio-functionalization | Modified with ECM protein-derived cell adhesive peptides to promote cell-specific adhesion. | nih.gov |

Role in Surface Modification and Coatings

The ability of oligo(ethylene glycol) chains to resist non-specific protein adsorption is a critical property utilized in the surface modification of biomedical devices and materials. scielo.brhydromer.com This "antifouling" characteristic is attributed to the formation of a hydration layer around the PEG chains, which acts as a barrier to protein adhesion. scielo.brhydromer.com This effect is crucial for improving the biocompatibility of implants and biosensors. hydromer.com

Surface modification with PEG and its derivatives has been shown to significantly reduce protein adsorption on various substrates. For example, modifying a niobium pentoxide surface with a dense layer of PEG chains can effectively prevent protein denaturation. nih.gov Studies have quantified the reduction in protein adsorption on PEGylated surfaces. nih.gov Furthermore, modifying surfaces with oligo(ethylene glycol) can alter their wettability, as evidenced by changes in water contact angles. capes.gov.br

Table 3: Impact of Oligo(ethylene glycol) Surface Modification

| Substrate/System | Effect of Modification | Quantitative Finding | Reference(s) |

| Niobium pentoxide | Reduced protein adsorption and denaturation | Protein adsorption was lowest on surfaces with the highest PEG chain density. | nih.gov |

| Poly(oligo(ethylene glycol) methacrylate) films | Enhanced signal-to-noise ratio for biospecific binding | ~10-fold enhancement in signal-to-noise for streptavidin binding compared to unmodified surfaces. | |

| Alkane thiolate self-assembled monolayers on gold | Formation of a stable interfacial water layer | Helical OEG conformation provides a template for water nucleation, preventing direct protein-surface contact. | capes.gov.br |

| Poly(ethylene glycol) diacrylate-coated surfaces | Reduced bacterial colonization | Coatings combined low-biofouling properties with quorum-sensing inhibition. | acs.org |

Supramolecular Assembly and Self-Organization Phenomena

The field of supramolecular chemistry explores the non-covalent interactions that drive molecules to self-assemble into well-defined, functional structures. rsc.orgnih.gov Oligo(ethylene glycol) chains, such as that in this compound, play a significant role in directing these self-assembly processes through mechanisms like hydrogen bonding and van der Waals forces. rsc.orgtum.de

The self-assembly of oligo(ethylene glycols) can lead to the formation of highly ordered structures. For instance, short-chain ethylene glycols can self-assemble on an indium tin oxide (ITO) surface to form an ultrathin layer that modifies the work function of the electrode, which is beneficial for applications in polymer solar cells. researchgate.net The interaction is driven by the coordination of the oxygen atoms in the glycol chains to the indium on the ITO surface. researchgate.net

Hydrogen bonding is a particularly important directional force in the self-assembly of oligo(ethylene glycol)-containing molecules. rsc.orgnih.gov The terminal hydroxyl group of this compound can participate in hydrogen bonding networks, leading to the formation of larger, ordered architectures. nih.gov The conformation of the oligo(ethylene glycol) chains, whether helical or planar, also influences their interaction with other molecules and their ability to form stable supramolecular structures. capes.gov.br The crystallization of PEG side chains in comb-like polymers can also drive the self-assembly into highly ordered, semicrystalline superstructures. mdpi.com

Temperature-Responsive Systems

Polymers incorporating oligo(ethylene glycol) side chains, such as those derived from this compound, are a significant class of thermoresponsive materials. kinampark.com These polymers often exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions, a phenomenon where the polymer is soluble at lower temperatures but undergoes a reversible phase separation and precipitates as the temperature is raised above a specific point. tandfonline.com

This behavior is rooted in the amphiphilic nature of the OEG chains. tandfonline.com At temperatures below the LCST, the hydrophilic ether groups of the OEG chain form hydrogen bonds with surrounding water molecules, leading to solubility. As the temperature increases, these hydrogen bonds weaken and entropy-driven dehydration of the polymer chains occurs. This process exposes the less polar backbone and the ethylene groups, leading to hydrophobic aggregation and phase separation. tandfonline.com

The precise LCST can be finely tuned for specific applications by modifying the polymer's architecture. Key factors influencing the LCST include the length of the OEG side chain, the hydrophobicity of the polymer backbone, and the incorporation of co-monomers. tandfonline.comrsc.org For instance, copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA) have been synthesized with precisely adjustable LCSTs ranging from 28 to 65 °C, demonstrating the versatility of OEG-based systems. tandfonline.com Polymers based on OEG acrylates are particularly noted for combining the biocompatibility of polyethylene (B3416737) glycol (PEG) with a versatile and controllable LCST. kinampark.com Research has demonstrated that techniques like Atom Transfer Radical Polymerization (ATRP) can be used to create well-defined copolymers with controlled molecular weight and a sharp thermal response, making them suitable for biomedical applications where a transition near body temperature (37 °C) is desired. nih.gov

Table 1: Properties of Thermoresponsive Polymers Based on Oligo(ethylene glycol) Derivatives

| Polymer System | Monomers | Polymerization Technique | Tunable LCST Range (°C) | Key Findings |

| P(MEO₂MA-co-OEGMA₃₀₀) | MEO₂MA, OEGMA₃₀₀ | ATRP, RP | 28–65 | ATRP yields better-defined copolymers; LCST is directly controlled by the monomer composition. tandfonline.com |

| Chol-P(MEO₂MA-co-OEGMA) | MEO₂MA, OEGMA (Mw=500) | ATRP | ~37 | Incorporated into liposomes for temperature-triggered drug release. nih.gov |

| P(OEGMA-co-DEGMA) | OEGMA (300 g/mol ), DEGMA | Group Transfer Polymerization | Near body temperature | Used to modify the gelation properties of Pluronic® F127. rsc.org |

| P(OEGMEMA) Homopolymers | DEGMEMA, OEGMA | RAFT Polymerization | 36-40 | Polymerization kinetics and thermoresponsive properties are influenced by monomer size and reaction solvent. tandfonline.com |

Host-Guest Chemistry Considerations

The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structure of this compound, as an acyclic oligoether, is exceptionally well-suited for participating in host-guest chemistry. acs.org

The repeating ether oxygen atoms along the OEG chain are Lewis basic and can act as hydrogen bond acceptors. This allows the molecule to act as a "host" for various "guest" species. The flexible, linear nature of the chain enables it to wrap around and coordinate with guest molecules, particularly metal cations, in a manner analogous to crown ethers. This binding is driven by ion-dipole interactions between the cation and the lone pairs of the oxygen atoms. The size of the cation that can be effectively complexed is related to the length of the OEG chain.

Furthermore, OEG-functionalized molecules are critical components in the self-assembly of complex supramolecular structures. nih.govrsc.org When attached to other molecular entities, such as polypeptides or conjugated polymers, the OEG segment provides hydrophilicity and can direct the assembly process in aqueous media. nih.govrsc.org For example, amphiphilic block copolymers containing OEG segments can self-assemble into micelles or nanoparticles. rsc.org In these structures, the OEG chains typically form the outer, water-soluble corona, stabilizing the assembly and providing a "stealth" effect that can resist protein absorption—a highly desirable property in biomaterials. nih.govrsc.org The formation of supramolecular hydrogels, where OEG chains contribute to the cross-linked network through non-covalent interactions, is another key application. acs.org

Table 2: Potential Host-Guest Interactions of this compound

| Interacting Species (Guest) | Type of Interaction | Resulting Supramolecular Structure | Potential Application |

| Metal Cations (e.g., Na⁺, K⁺) | Ion-Dipole | Coordination Complex | Ion sensing, phase transfer catalysis |

| Small Organic Molecules | Hydrogen Bonding, van der Waals | Inclusion Complex | Solubilization, controlled release |

| Water | Hydrogen Bonding | Hydration Shell | Thermoresponsive systems, hydrogels |

| Polymer Backbones | Covalent linkage | Self-Assembled Nanoparticles/Micelles | Drug delivery, nanoreactors |

Exploration of 3,6,9,12,15 Pentaoxaheptadecan 1 Ol in Biomedical Research and Biotechnology

Development of Ligands for Biological Systems

The unique properties of 3,6,9,12,15-pentaoxaheptadecan-1-ol make it an ideal candidate for the development of ligands that can interact with biological systems in a controlled and specific manner.

Rational Design of Bioactive Conjugates

The rational design of bioactive conjugates, such as antibody-drug conjugates (ADCs), often incorporates oligo(ethylene glycol) (OEG) linkers like this compound to connect a therapeutic agent to a targeting molecule, like an antibody. rsc.org The inclusion of these PEG-based linkers can significantly improve the water solubility and stability of the resulting conjugate, prolong its circulation time in the bloodstream, and reduce its immunogenicity. rsc.orgrsc.org

The length and configuration of the OEG linker are critical factors in the efficacy of the bioactive conjugate. Research on ADCs has shown that the positioning of the PEG chain within the linker can impact the physical and chemical stability of the conjugate. For instance, amide-coupled ADCs with two pendant 12-unit poly(ethylene glycol) chains have demonstrated superior performance compared to those with a linear 24-unit PEG oligomer. researchgate.net This suggests that the specific length and branching of the OEG linker, akin to the structure of this compound, are key parameters in the rational design of these therapeutic agents.

The use of OEG linkers is not limited to ADCs. They are also employed in the synthesis of conjugate antibiotics. For example, pleuromutilin (B8085454) has been functionalized with OEG chains of varying lengths, resulting in derivatives with enhanced activity and water solubility. acs.org This was achieved through a one-pot deprotection/attachment approach using thioesters, highlighting the versatility of OEG linkers in creating novel therapeutic compounds. acs.org

| Bioactive Conjugate Component | Function/Property Influenced by OEG Linker | Example Finding | Citation |

| Antibody-Drug Conjugate (ADC) | Solubility, Stability, Circulation Time, Immunogenicity | Amide-coupled ADCs with pendant 12-unit PEG chains showed better stability than those with a linear 24-unit PEG linker. | researchgate.net |

| Antibiotic (Pleuromutilin) | Activity, Water Solubility | OEG-substituted pleuromutilins demonstrated high activity and solubility. | acs.org |

Interaction with Biomolecules (e.g., proteins)

The interaction of molecules containing this compound and similar OEG structures with biomolecules, particularly proteins, is a key area of study. While PEG is often used to prevent non-specific protein adsorption, studies have shown that there are indeed interactions between PEG and proteins. nih.gov

The nature of this interaction can be complex. Preferential interaction measurements with β-lactoglobulin have indicated that for PEGs with a molecular weight of 400 and above, there is preferential hydration of the protein. nih.gov This effect, which increases with the molecular weight of the PEG, is primarily attributed to steric exclusion. nih.gov However, it has also been observed that PEG molecules can associate with protein molecules with significant association constants, suggesting that the interaction is not negligible. nih.gov

Molecular dynamics simulations have provided a more detailed picture of these interactions, revealing that PEG molecules can distribute around the protein surface and that different amino acid residues have varying affinities for PEG. researchgate.net For instance, a large loop of a PEG molecule can form at a protein surface primarily through interactions with positively charged arginine residues. researchgate.net This understanding of how OEG chains interact with specific amino acids is crucial for the design of PEGylated proteins and other bioconjugates where controlled interaction with biological targets is desired.

| Interacting Biomolecule | Type of Interaction with OEG/PEG | Key Finding | Citation |

| β-lactoglobulin | Preferential Hydration / Steric Exclusion | Preferential hydration of the protein increases with PEG molecular weight. | nih.gov |

| Bovine Serum Albumin (BSA) / Lysozyme (LYZ) | Molecular Association | PEG molecules can associate with protein molecules with association constants in the range of ~10(4)-10(5) M(-1). | nih.gov |

| Various Blood Proteins | Surface Distribution and Amino Acid Affinity | PEG molecules distribute around the protein surface with varying affinities for different amino acid residues. | researchgate.net |

| General Proteins | Surface Interaction | A large loop of a PEG molecule can be formed at the protein surface through interaction with positively charged arginine residues. | researchgate.net |

Scaffold for Bioconjugation and Probe Development

The chemical structure of this compound, with its terminal hydroxyl group, allows for its functionalization and use as a scaffold in various bioconjugation and probe development applications.

Functionalization for Polypeptide Synthesis Support

Polyethylene (B3416737) glycol has been utilized as a soluble support for the liquid-phase synthesis of peptides. google.com This method combines the advantages of both solution-phase and solid-phase synthesis. More recently, solid-phase synthesis methods have been developed where the solid support is pre-installed with PEG to produce PEG-modified oligonucleotides. nih.gov

While direct studies specifying this compound as a support for polypeptide synthesis are not prevalent, the principles established for other PEG derivatives are applicable. For instance, a library of 50 PEG derivatives was synthesized to expand their use in conjugating with biologically active molecules, including peptides. nih.gov One of these derivatives, PEG-bis-glutarate, was successfully used to link peptide sequences to a gelatin backbone. nih.gov This demonstrates the potential for functionalized hexaethylene glycol derivatives to serve as supports or linkers in polypeptide synthesis.

Preparation of Glycopolymers for Lectin Evaluation

Glycopolymers, synthetic polymers with pendant carbohydrate moieties, are important tools for studying carbohydrate-lectin interactions. The use of OEG linkers, such as those derived from this compound, to connect the carbohydrate to the polymer backbone can influence the binding affinity and specificity.

Studies on well-defined heterogeneous dendronized glycopolymers have shown that the presence of non-binding sugar motifs, connected via linkers, can create a synergistic effect, enhancing the binding of the glycopolymer to its target lectin, Concanavalin A (Con A). rsc.org Furthermore, the multivalent presentation of glycans on glycopolymer brushes, synthesized using methods like surface-initiated atom transfer radical polymerization (SI-ATRP), leads to highly selective and strong interactions with lectins. nih.gov The length and flexibility of the linker between the polymer and the carbohydrate are crucial in these interactions.

The binding capabilities of glycopolymers with varying molar masses have been evaluated using surface plasmon resonance against human lectins such as DC-SIGN, MBL, and Langerin, revealing how molar mass influences lectin binding. rsc.org Cross-linked mannose-conjugated polymer thin layers grafted onto gold surfaces have also shown high binding sensitivity and selectivity to Con A, with the reduced flexibility of the cross-linked polymer backbone minimizing the conformational entropy cost for multivalent binding. lookchem.com

Cross-linked Hyaluronan Derivatives

Hyaluronic acid (HA), a naturally occurring polysaccharide, can be cross-linked with PEG derivatives to form hydrogels with improved mechanical stability and tailored degradation profiles for biomedical applications, particularly in tissue engineering. nih.gov A common strategy involves targeting the alcohol groups of HA with a poly(ethylene glycol) diepoxide crosslinker. nih.gov

The resulting HA hydrogels can be designed to be degradable by enzymes like hyaluronidase (B3051955) and collagenase. nih.gov These hydrogels can also be functionalized by incorporating biotin (B1667282) along the HA backbone, allowing for the subsequent attachment of bioactive molecules conjugated to avidin (B1170675) or neutravidin. nih.gov

Another approach involves the use of Diels-Alder "click" chemistry to cross-link furan-modified HA with dimaleimide poly(ethylene glycol). utoronto.ca This method allows for the formation of cytocompatible hydrogels with tunable mechanical and degradation properties without the need for an initiator or catalyst. utoronto.ca Furthermore, poly(ethylene glycol)-crosslinked gelatin hydrogel substrates can be simultaneously conjugated with bioactive peptides to influence endothelial cell behavior. nih.gov While these studies often use generic PEG crosslinkers, the principles are directly applicable to the use of difunctionalized derivatives of this compound for creating such advanced biomaterials.

Advanced Drug Delivery System Components

This compound and its functionalized derivatives are integral components in the design of advanced drug delivery systems. As a polyethylene glycol (PEG) derivative, this compound possesses inherent properties that are highly advantageous for pharmaceutical formulations, including biocompatibility and solubility in both aqueous and organic media. cymitquimica.comissuu.com These characteristics allow it to serve as a versatile building block for creating sophisticated drug carriers that can enhance the therapeutic efficacy of active pharmaceutical ingredients (APIs).

Solubilization and Encapsulation of Active Pharmaceutical Ingredients

A significant challenge in pharmaceutical development is the poor aqueous solubility of many APIs, which can limit their bioavailability. This compound and its derivatives address this issue through their amphiphilic nature, possessing both hydrophilic (the oligoethylene glycol chain) and, upon modification, hydrophobic moieties. This dual character allows them to act as effective surfactants and solubilizing agents.

Derivatives such as 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol exhibit amphiphilic properties that are useful in formulations requiring the solubilization of hydrophobic substances in aqueous environments. cymitquimica.com Similarly, other modified versions, like 17-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol, function as surfactants and emulsifiers, with the bulky hydrophobic group enhancing its ability to stabilize emulsions. cymitquimica.com This unique structure can facilitate specific interactions with biological membranes, a beneficial feature for drug delivery systems. cymitquimica.com

Furthermore, chloro-derivatives of the parent compound serve as key intermediates for conjugating hydrophobic APIs, effectively improving their solubility and handling. vulcanchem.com The general principle of PEGylation, which applies to this compound, involves improving the solubility of the conjugated molecule. issuu.com

In addition to solubilization, these compounds are utilized in the encapsulation of therapeutic agents. Research on cross-linked hyaluronan derivatives, synthesized using 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, has demonstrated the potential for creating novel drug delivery systems. These systems showed a promising loading capacity for the antioxidant phycocyanin and provided a controlled, pH-dependent release of the active ingredient, indicating effective encapsulation and protection of the API. researchgate.netnih.gov

Table 1: Derivatives of this compound in Solubilization and Encapsulation

| Derivative Name | Application | Function | Key Findings | Reference |

|---|---|---|---|---|

| 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | Solubilization | Amphiphilic agent | Useful for solubilizing hydrophobic substances in aqueous formulations. | cymitquimica.com |

| 17-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol | Emulsification & Solubilization | Surfactant | Stabilizes emulsions and can interact with biological membranes, aiding drug delivery. | cymitquimica.com |

| 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | Drug Conjugation | Intermediate | Facilitates the conjugation of hydrophobic active ingredients to improve solubility. | vulcanchem.com |

| 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | Encapsulation | Cross-linking agent | Used to create cross-linked hyaluronan hydrogels capable of loading and providing controlled release of phycocyanin. | researchgate.netnih.gov |

Formulation for Targeted Delivery Approaches

Beyond improving solubility, derivatives of this compound are crucial in the formulation of targeted drug delivery systems, which aim to deliver therapeutic agents specifically to diseased cells or tissues, minimizing off-target effects. The terminal hydroxyl group of the parent compound can be readily modified to introduce functional groups like azides or amines, which are then used to link the PEG spacer to targeting ligands (e.g., antibodies) and therapeutic payloads. cymitquimica.comiris-biotech.de

A prominent application is in the construction of Antibody-Drug Conjugates (ADCs). The 17-amino derivative, also known as Amino-PEG6-OH, is employed as a non-cleavable linker in ADC synthesis. cymitquimica.com The PEG moiety in these conjugates is beneficial for improving the pharmacokinetic properties of the entire construct. iris-biotech.de Similarly, the 17-azido derivative is used to connect a biocompatible carrier to both an active agent and a targeting moiety, such as an antibody that recognizes a specific cellular antigen. iris-biotech.de

Detailed research has demonstrated the use of 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol in the synthesis of an antibody-siRNA conjugate for the targeted delivery of immune-stimulating RNA to cancer cells. nih.govresearchgate.net This approach induced apoptosis and an anti-tumor immune response, highlighting the effectiveness of using this linker to create complex, targeted biotherapeutics. nih.govresearchgate.net In another example, 17-amino-3,6,9,12,15-pentaoxaheptadecan-1-ol was used as a linker to develop Proteolysis-Targeting Chimeras (PROTACs) that target the SOS1 protein in KRAS-mutant colorectal cancer. nih.gov

Patented research also describes the use of derivatives like 17-phenylmethyloxy-3,6,9,12,15-pentaoxaheptadecan-1-ol in the formulation of lipid-based complexes for the non-viral delivery of biologically-active materials, such as nucleic acids, to cells. google.com The PEG component in these systems helps to shield the therapeutic payload from degradation and clearance, thereby prolonging its circulation time and increasing the likelihood of reaching the target site. issuu.com

Table 2: Research Findings on Targeted Delivery Formulations

| Derivative Used | Delivery System | Target/Application | Research Finding | Reference |

|---|---|---|---|---|

| 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol | Antibody-siRNA Conjugate | Cancer Cells (EphA2 receptor) | Successfully used as a linker to synthesize a conjugate that delivers immune-stimulating siRNA to tumor cells, inducing cell death and an immune response. | nih.govresearchgate.net |

| 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | PROTAC (Proteolysis-Targeting Chimera) | KRAS-mutant Colorectal Cancer (SOS1 protein) | Employed as a non-cleavable linker in the creation of SOS1 degraders for targeted cancer therapy. | nih.gov |

| 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol | Antibody-Drug Conjugate (ADC) | General ADC development | Utilized as a non-cleavable PEG6 linker in the synthesis of ADCs. | cymitquimica.com |

| 17-Phenylmethyloxy-3,6,9,12,15-pentaoxaheptadecan-1-ol | Lipid-based non-viral delivery | Delivery of biologically-active materials to cells | Incorporated into lipid complexes designed for cellular delivery of therapeutic agents like nucleic acids. | google.com |

Future Research Directions and Unexplored Avenues for 3,6,9,12,15 Pentaoxaheptadecan 1 Ol Chemistry

Novel Synthetic Pathways and Sustainable Approaches

The traditional synthesis of oligo(ethylene glycol) ethers, often involving the Williamson ether synthesis or catalytic ethoxylation of alcohols, is effective but faces increasing scrutiny regarding sustainability and efficiency. wikipedia.orgyoutube.com Future research is progressively steering towards greener and more precise synthetic methodologies.

Green Chemistry and Catalysis: A primary research avenue lies in the development of more environmentally benign synthetic routes. This includes the exploration of solid acid catalysts to replace corrosive inorganic acids, thereby reducing environmental pollution and production costs. google.com The use of phase-transfer catalysis presents another opportunity for milder reaction conditions and improved yields in the synthesis of monoalkyl ethers of oligoethylene glycols. acs.org Furthermore, advancements in catalytic systems for ethoxylation are crucial. Research into novel catalysts that offer narrower oligomer distribution and higher selectivity can lead to purer products with enhanced properties, minimizing the need for extensive purification. nicl.itacs.orgresearchgate.net

Biocatalysis: The use of enzymes, or biocatalysis, offers a highly specific and sustainable alternative to traditional chemical synthesis. Lipase-catalyzed condensation polymerization of polyethylene (B3416737) glycols with various linker molecules under solvent-less conditions has already been reported, showcasing the potential for creating functionalized copolymers. rsc.org Applying biocatalytic methods to the synthesis of specific oligomers like 3,6,9,12,15-Pentaoxaheptadecan-1-ol could lead to highly pure, monodisperse products under mild conditions. nih.gov This approach aligns with the growing demand for green and sustainable chemical manufacturing.

Chromatography-Free Synthesis: A significant bottleneck in producing highly pure oligo(ethylene glycol) derivatives is the need for chromatographic purification. Future research will likely focus on developing large-scale synthetic procedures for monodisperse oligomers that eliminate the need for chromatography. researchgate.netrsc.org Such methods would not only reduce costs and solvent use but also make these highly pure compounds more accessible for advanced applications.

Table 1: Comparison of Synthetic Approaches for Oligo(ethylene glycol) Ethers

| Synthetic Approach | Advantages | Challenges/Research Focus |

|---|---|---|

| Traditional Ethoxylation | Well-established, high volume. wikipedia.org | Poor control over chain length, harsh conditions, by-product formation. wikipedia.org |

| Solid Acid Catalysis | Environmentally friendlier, reduced corrosion. google.com | Catalyst stability and reusability, reaction efficiency. |

| Phase-Transfer Catalysis | Milder reaction conditions, improved yields. acs.org | Catalyst cost and separation. |

| Biocatalysis | High selectivity, mild conditions, sustainable. rsc.orgnih.gov | Enzyme stability, substrate scope, scalability. |

| Chromatography-Free Synthesis | Reduced cost and solvent use, high purity. rsc.org | Development of highly selective reaction protocols. |

Expanded Applications in Emerging Technologies

The unique combination of a hydrophilic oligo(ethylene glycol) chain and a terminal hydroxyl group makes this compound a valuable building block for materials in various emerging technologies. Its ability to be functionalized allows for the creation of tailored molecules with specific properties. uni-mainz.denih.gov

Biomedical and Pharmaceutical Fields: Poly(ethylene glycol) (PEG) and its derivatives are renowned for their biocompatibility and are widely used in drug delivery, tissue engineering, and medical devices. adroitmarketresearch.com Future research could specifically leverage this compound in:

Hydrogels: As a functional monomer or cross-linker in the creation of smart hydrogels for controlled drug release, wound healing, and 3D cell culture. nih.govresearchgate.netmolecularcloud.org These hydrogels can be designed to be degradable through enzymatic or hydrolytic pathways. sigmaaldrich.comnih.gov

Nanotechnology: For the surface modification (PEGylation) of nanoparticles to improve their stability, circulation time, and targeting capabilities in drug delivery systems. rsc.orgrsc.org The defined length of this specific oligomer could allow for precise control over the surface properties of nanomaterials.

Bioconjugation: The terminal hydroxyl group can be modified to attach to proteins, peptides, or other bioactive molecules, enhancing their solubility and stability. sinopeg.comyoutube.com

Advanced Materials: The properties of this compound make it a candidate for applications in materials science beyond the biomedical field.

Phase Change Materials (PCMs): Polyethylene glycols are known to be effective solid-liquid PCMs for thermal energy storage due to their high latent heat capacity. researchgate.netresearchgate.net The specific melting point of this oligomer could be exploited for applications in thermal regulation of electronics, textiles, and buildings.

Functional Polymers: Incorporating this oligomer as a side chain in conjugated polymers can influence their optoelectronic properties, leading to applications in organic electronics, sensors, and displays. rsc.org The hydrophilic nature of the oligo(ethylene glycol) chain can also improve ion accessibility in conducting polymers for applications in organic electrochemical transistors. rsc.org

Table 2: Potential Applications in Emerging Technologies

| Technology Area | Specific Application | Rationale for Use |

|---|---|---|

| Biomedical | Smart Hydrogels nih.govmolecularcloud.org | Biocompatibility, tunable properties, controlled degradation. sigmaaldrich.com |

| Nanoparticle PEGylation rsc.org | Improved pharmacokinetics, reduced immunogenicity. nih.gov | |

| Bioconjugation sinopeg.com | Enhanced stability and solubility of biomolecules. | |

| Advanced Materials | Phase Change Materials researchgate.net | Thermal energy storage at a specific temperature range. |

| Organic Electronics rsc.org | Modification of polymer properties for optoelectronic devices. | |

| Advanced Optics mdpi.com | Component in stimuli-responsive optical materials. |

Interdisciplinary Research Opportunities

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Chemistry and Materials Science: The synergy between synthetic chemists developing novel pathways and materials scientists exploring new applications is paramount. The design of functional polymers and smart materials will require a deep understanding of structure-property relationships, which can only be achieved through a collaborative approach. researchgate.net

Chemistry and Biotechnology: The interface of chemistry and biotechnology is fertile ground for innovation. The development of biocatalytic synthesis routes and the use of this compound in bioconjugation and tissue engineering applications necessitate a close working relationship between chemists and biotechnologists. nih.govsinopeg.com

Chemistry and Supramolecular Science: The self-assembly properties of amphiphilic molecules containing oligo(ethylene glycol) chains open up avenues in supramolecular chemistry. nih.gov Research into how this compound and its derivatives self-assemble in various solvents could lead to the development of novel gels, liquid crystals, and other complex, functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6,9,12,15-Pentaoxaheptadecan-1-ol, and how can purity be optimized?

- Synthetic Routes : The compound can be synthesized via stepwise etherification of ethylene glycol derivatives, as seen in analogous polyether diols (e.g., THP-PEG7 derivatives involving tetrahydropyran protection and deprotection steps) . Alternative methods include nucleophilic substitution reactions with ethylene oxide or halide intermediates, though these require precise stoichiometric control to avoid oligomerization .

- Purity Optimization : High-performance liquid chromatography (HPLC) with refractive index detection is recommended for purity assessment. Impurities often arise from incomplete protection/deprotection steps or residual solvents; silica gel chromatography or recrystallization in polar aprotic solvents (e.g., acetonitrile) can enhance purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying the polyether backbone. Peaks at δ 3.5–3.7 ppm (methyleneoxy groups) and δ 1.2–1.5 ppm (terminal alcohol protons) are diagnostic .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can confirm molecular weight (average mass ~310–366 Da, depending on derivatization) .

- Infrared Spectroscopy (IR) : A broad O-H stretch (~3400 cm) and C-O-C ether vibrations (~1100 cm) are key identifiers .

Advanced Research Questions

Q. How does the compound’s polyether chain length influence its solvation properties in aqueous vs. organic phases?

- The hydrophilic-lipophilic balance (HLB) of polyethers is chain-length-dependent. For this compound, the five ethylene oxide (EO) units enhance water solubility, but terminal hydroxyl groups can form hydrogen bonds, affecting phase partitioning. Experimental determination via shake-flask methods (measuring partition coefficients in octanol/water systems) is advised .

- Contradiction Note : Some studies report discrepancies in solubility data due to trace impurities or inconsistent EO unit counting; cross-validate with computational models (e.g., COSMO-RS) .